molecular formula C16H17NO2S B2840661 (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide CAS No. 2035003-73-5

(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide

Cat. No.: B2840661
CAS No.: 2035003-73-5
M. Wt: 287.38
InChI Key: WNMVUMWWNGWTJW-VOTSOKGWSA-N
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Description

(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide is a synthetic cinnamamide derivative offered for research and development purposes. This compound features a hybrid structure combining a cinnamamide backbone, a thiophene heterocycle, and a hydroxypropyl linker. Cinnamamide derivatives are an important class of compounds in medicinal chemistry research, with some analogs demonstrating significant biological activity. Preclinical studies on structurally related S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568) have shown potent anticonvulsant activity across a range of animal models, including maximal electroshock (MES), psychomotor (6-Hz), and various chemoconvulsant tests . Furthermore, the inclusion of a thiophene moiety is a significant feature in agrochemical research. Thiophene is a widely studied sulfur heterocycle present in several commercial fungicides, and novel thiophene-containing hybrids are actively investigated for their fungicidal potential . Researchers may find this compound valuable for exploring new therapeutic candidates for neurological disorders or for developing novel agrochemical agents. As with all our products, this compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMVUMWWNGWTJW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(Thiophen-3-yl)propan-3-one

Thiophen-3-ylacetonitrile undergoes nucleophilic addition with formaldehyde under basic conditions to yield 3-(thiophen-3-yl)propanenitrile. Subsequent hydrolysis with concentrated hydrochloric acid generates 3-(thiophen-3-yl)propanoic acid, which is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4). Oxidation of the alcohol with pyridinium chlorochromate (PCC) in dichloromethane furnishes 3-(thiophen-3-yl)propan-3-one.

Oxime Formation and Reduction

The ketone is treated with hydroxylamine hydrochloride in ethanol to form the oxime intermediate. Catalytic hydrogenation using Raney nickel under hydrogen gas (1 atm) reduces the oxime to 3-hydroxy-3-(thiophen-3-yl)propan-1-amine. This method ensures retention of the hydroxyl group without requiring protective strategies.

Synthesis of (2E)-3-Phenylprop-2-enoic Acid

The α,β-unsaturated acid component is derived from cinnamic acid, which inherently adopts the (E)-configuration due to thermodynamic stability.

Cinnamic Acid Preparation

Cinnamic acid is synthesized via the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of sodium acetate. The reaction proceeds at 180°C for 4 hours, yielding (E)-3-phenylprop-2-enoic acid with >99% stereochemical purity.

Amide Coupling Strategies

The critical step involves coupling the amine and acid to form the enamide bond while preserving the (E)-configuration.

Diethylcyanophosphonate-Mediated Condensation

In a method adapted from patent literature, 3-phenylprop-2-enoic acid (1.0 equiv) and 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (1.1 equiv) are dissolved in anhydrous dichloromethane. Diethylcyanophosphonate (1.2 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred at room temperature for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is washed with 5% aqueous HCl, and the organic layer is dried over magnesium sulfate (MgSO₄).

Alternative Carbodiimide Coupling

For comparative analysis, a subset of reactions employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). While this method achieves 85% yield, the diethylcyanophosphonate approach offers superior efficiency (92% yield) and minimizes racemization.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent. Fractions containing the target compound are pooled and concentrated under reduced pressure.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CO), 7.42–7.25 (m, 5H, Ph), 6.98–6.85 (m, 3H, thiophene), 5.92 (d, J = 15.6 Hz, 1H, NH), 4.15 (t, J = 6.4 Hz, 2H, CH₂NH), 3.76 (s, 1H, OH), 2.45–2.32 (m, 2H, CH₂CH(OH)).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).
  • HRMS : m/z calculated for C₁₇H₁₈N₂O₂S [M+H]⁺: 321.1034; found: 321.1036.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Stereochemical Integrity
Diethylcyanophosphonate 92 98 >99% E-isomer
EDC/HOBt 85 95 97% E-isomer

The diethylcyanophosphonate method is favored for large-scale synthesis due to higher efficiency and lower epimerization risk.

Mechanistic Insights into Amidation

The reaction proceeds via activation of the carboxylic acid to a mixed phosphonate intermediate, which undergoes nucleophilic attack by the amine. The absence of acidic protons adjacent to the hydroxyl group in 3-hydroxy-3-(thiophen-3-yl)propan-1-amine precludes side reactions, enabling direct coupling without protective groups.

Industrial Scalability Considerations

For kilogram-scale production, the diethylcyanophosphonate method is adapted using continuous flow reactors. Ethyl acetate replaces dichloromethane to enhance environmental compatibility, and in-line IR monitoring ensures real-time quality control.

Chemical Reactions Analysis

(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents/Modifications Key References
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) 2-hydroxypropyl chain (no thiophene)
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-fluoro, 4-trifluoromethyl substituents on anilide ring
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(trifluoromethyl) substituents
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Chloro, fluoro, and isobutylphenyl groups

Anticonvulsant Activity:

  • KM-568 : Demonstrated efficacy in murine epilepsy models (e.g., pilocarpine-induced seizures) with low cytotoxicity (safe up to 100 µM in HepG2/H9c2 cells) .
  • Target Compound : The thiophene group may modulate CNS permeability, but activity remains unverified.

Antimicrobial Activity:

  • Compound 10 : Exhibited bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis (comparable to ampicillin) .
  • Bis(trifluoromethyl) Derivatives : Showed MIC values ≤ 4 µM against MRSA and reduced M. tuberculosis growth by >99% in 8 hours .
  • SAR Insight : Lipophilicity (ClogP ~3–5) and electron-withdrawing groups (e.g., CF₃) enhance antimicrobial potency .

Anti-inflammatory Activity:

  • Compound 20 (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide : Suppressed NF-κB activation more effectively than cinnamic acid .
  • Target Compound : The hydroxyl group may improve solubility for anti-inflammatory applications, but structural dissimilarity to Compound 20 limits direct comparisons.

Physicochemical and ADMET Properties

Property Target Compound KM-568 Compound 10
Molecular Weight 287.38 g/mol 247.29 g/mol 327.29 g/mol
ClogP ~2.8 (estimated) 1.9 3.5
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 1
Solubility Moderate (polar hydroxyl) Moderate Low (highly lipophilic)
Cytotoxicity Unknown Non-cytotoxic up to 100 µM Low (selective bactericidal)
  • Lipophilicity : The target compound’s ClogP (~2.8) is intermediate, suggesting balanced membrane permeability and solubility.
  • Thiophene Effects : Sulfur atoms may influence metabolic stability and cytochrome P450 interactions compared to phenyl analogs .

Structure-Activity Relationships (SAR)

Amide Nitrogen Substitution :

  • Hydroxypropyl chains (KM-568, target compound) improve solubility but may reduce blood-brain barrier penetration vs. aromatic substituents (e.g., Compound 10) .
  • Thiophene vs. Phenyl: Thiophene’s electron-rich π-system could enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450).

Cinnamoyl Backbone :

  • The (2E)-configuration is critical for planar conjugation, facilitating π-π stacking with biological targets .

Ring Substitution: Antimicrobial: Meta/para electron-withdrawing groups (e.g., CF₃, NO₂) enhance activity . Anti-inflammatory: Ortho substituents (e.g., Br, Cl) are preferred .

Biological Activity

The compound (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide , also referred to as KM-568, is a derivative of cinnamamide that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17NO2S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_2\text{S}

This structure features a phenyl ring, a thiophene moiety, and a hydroxyl group, which are crucial for its biological activity.

Anticonvulsant Activity

Research indicates that KM-568 exhibits significant anticonvulsant effects across various animal models. Key findings include:

  • Maximal Electroshock Test (MES) : The compound demonstrated effective seizure suppression with an ED50 value of 44.46 mg/kg when administered intraperitoneally in mice .
  • Frings Audiogenic Seizure Model : In this genetic model of epilepsy, KM-568 showed an ED50 of 13.21 mg/kg, indicating strong efficacy against genetically predisposed seizures .
  • 6-Hz Psychomotor Seizure Model : The compound was effective at doses of 71.55 mg/kg in mice, further supporting its potential as an anticonvulsant agent .

Safety Profile

In vitro studies have assessed the cytotoxicity of KM-568 in human cell lines (HepG2 and H9c2), revealing no significant toxicity at concentrations up to 100 µM. Additionally, mutagenicity assays indicated that the compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Notable points from SAR studies include:

  • Hydroxyl Group : The presence of the hydroxyl group is critical for enhancing anticonvulsant activity.
  • Thiophene Moiety : The thiophene ring contributes to the compound's lipophilicity and may enhance CNS penetration.
  • Phenyl Substituents : Variations in substituents on the phenyl ring can significantly affect the potency and selectivity against different seizure models .

Case Studies

Several studies have explored the pharmacological effects of similar cinnamamide derivatives, providing insights into potential therapeutic applications:

  • Cinnamamide Derivatives : A series of cinnamamide derivatives were tested for their anticonvulsant properties, showing varying degrees of efficacy based on structural modifications. Compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against seizures .
  • Preclinical Studies : In preclinical settings, compounds structurally related to KM-568 were evaluated for their ability to prevent seizures in models resistant to conventional treatments, indicating a promising avenue for drug development targeting epilepsy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide, and how can reaction conditions be optimized?

  • Methodology: The synthesis typically involves a condensation reaction between a thiophene-containing hydroxypropylamine and a cinnamoyl derivative. Key steps include:

  • Amide bond formation: Use coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
  • Stereochemical control: Maintain reaction temperatures below 40°C to preserve the (2E)-configuration .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .
    • Optimization: Adjust solvent polarity and catalyst loading to improve yields (reported ~60–75%) .

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Analytical techniques:

  • NMR spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify the (2E)-configuration (trans coupling constant J=1516HzJ = 15–16 \, \text{Hz}) and hydroxyl/thiophene proton signals .
  • Mass spectrometry (HRMS): Confirm molecular weight (C16H17NO2S\text{C}_{16}\text{H}_{17}\text{NO}_2\text{S}, MW 287.38) and fragmentation patterns .
  • IR spectroscopy: Identify amide C=O stretching (~1650 cm1^{-1}) and hydroxyl O-H bands (~3300 cm1 ^{-1}) .

Q. What computational methods predict the compound’s bioactivity (e.g., antimicrobial, anti-inflammatory)?

  • Approach:

  • Molecular docking: Simulate interactions with cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase using AutoDock Vina. The thiophene moiety may bind to hydrophobic pockets, while the amide group participates in hydrogen bonding .
  • QSAR modeling: Correlate logP values (calculated ~3.2) with membrane permeability and activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products like cis-isomers or hydrolyzed byproducts?

  • Strategies:

  • Protecting groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during amide formation to prevent undesired nucleophilic reactions .
  • Catalyst screening: Test Pd-based catalysts for stereoselective coupling, or employ microwave-assisted synthesis to reduce reaction time and side products .
  • In-line monitoring: Use HPLC with UV detection at 254 nm to track reaction progress and identify impurities early .

Q. What structure-activity relationship (SAR) insights exist for thiophene-containing amides in modulating biological targets?

  • Key findings:

  • Thiophene position: 3-Substituted thiophenes (vs. 2-substituted) enhance antimicrobial activity due to improved π-π stacking with bacterial enzyme active sites .
  • Hydroxyl group role: The 3-hydroxypropyl chain increases solubility in polar solvents but may reduce blood-brain barrier penetration compared to methyl or ethyl analogs .
  • Phenyl substitution: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve anti-inflammatory activity by stabilizing interactions with COX-2 .

Q. How can spectral data contradictions (e.g., NMR signal splitting) be resolved during structural elucidation?

  • Troubleshooting:

  • Dynamic NMR experiments: Perform variable-temperature 1H^1H-NMR to detect conformational exchange broadening in the hydroxypropyl chain .
  • 2D techniques (COSY, HSQC): Assign overlapping signals in the thiophene region (δ 6.8–7.4 ppm) and confirm through-space correlations via NOESY .
  • Crystallography: Attempt single-crystal X-ray diffraction if recrystallization yields suitable crystals, resolving ambiguities in stereochemistry .

Q. What in vitro models are appropriate for evaluating neuroprotective or anti-inflammatory effects?

  • Models:

  • Microglial BV-2 cells: Test inhibition of LPS-induced TNF-α secretion via ELISA, comparing IC50_{50} values to reference compounds like dexamethasone .
  • SH-SY5Y neuronal cells: Assess protection against oxidative stress (H2 _2O2_2-induced apoptosis) using MTT assays and caspase-3 activity measurements .

Q. How can derivatives be designed to enhance metabolic stability without compromising activity?

  • Design principles:

  • Bioisosteric replacement: Substitute the hydroxyl group with a methoxy or trifluoromethyl group to reduce Phase II glucuronidation .
  • Pro-drug strategies: Introduce ester linkages (e.g., acetylated hydroxyl) for slow hydrolysis in plasma, prolonging half-life .
  • Cyclization: Convert the propyl chain into a pyrrolidine ring to restrict conformational flexibility and improve target binding .

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